Polymorphic Stability: PP14 Lacks the β Phase Found in Tripalmitin (PPP)
Unlike the symmetric monoacid triglyceride tripalmitin (PPP), which undergoes a polymorphic transition from α to the most stable β form, the mixed-acid triglyceride 1,2-dipalmitoyl-3-myristoyl-rac-glycerol (PP14) stabilizes in the β′ phase and does not convert to the β phase [1]. This is a direct consequence of the 2-carbon chain-length mismatch between the palmitoyl and myristoyl chains, which creates a void that is accommodated by a specific glycerol conformation in the β′ packing [2].
| Evidence Dimension | Presence of β Polymorph |
|---|---|
| Target Compound Data | Absent; β' phase is the most stable |
| Comparator Or Baseline | Tripalmitin (PPP): β phase present; α→β′→β transition pathway |
| Quantified Difference | Qualitative phase behavior difference |
| Conditions | X-ray diffraction (XRD) and differential scanning calorimetry (DSC) analysis of pure compounds |
Why This Matters
The absence of the β phase in PP14 ensures a more predictable and consistent solid-state behavior, which is critical for applications requiring stable, non-transforming lipid matrices, such as in lipid nanoparticle formulations or as a calibration standard for analytical methods.
- [1] Kodali, D. R., Atkinson, D., & Small, D. M. (1990). Polymorphic behavior of 1,2-dipalmitoyl-3-lauroyl(PP12)- and 3-myristoyl(PP14)-sn-glycerols. Journal of Lipid Research, 31(10), 1853-1864. View Source
- [2] Sato, K., Goto, M., Yano, J., Honda, K., Kodali, D. R., & Small, D. M. (2001). Atomic resolution structure analysis of β′ polymorph crystal of a triacylglycerol: 1,2-dipalmitoyl-3-myristoyl-sn-glycerol. Journal of Lipid Research, 42(3), 338-345. View Source
